(1-Methoxyvinyl)trimethylsilane

Olefin metathesis Vinylsilane cross-coupling Ruthenium catalysis

(1-Methoxyvinyl)trimethylsilane (CAS 79678-01-6) is an organosilicon compound belonging to the class of O-silylated ketene acetals and silyl enol ethers. As a stable and isolable nucleophilic synthon, it serves as a protected enolate equivalent for α-functionalization and carbon–carbon bond-forming reactions under Lewis acid or organocatalytic conditions.

Molecular Formula C6H14OSi
Molecular Weight 130.26 g/mol
CAS No. 79678-01-6
Cat. No. B1587567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methoxyvinyl)trimethylsilane
CAS79678-01-6
Molecular FormulaC6H14OSi
Molecular Weight130.26 g/mol
Structural Identifiers
SMILESCOC(=C)[Si](C)(C)C
InChIInChI=1S/C6H14OSi/c1-6(7-2)8(3,4)5/h1H2,2-5H3
InChIKeyLTDHMMZNUMNBIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methoxyvinyl)trimethylsilane CAS 79678-01-6: Technical Identity and Comparative Procurement Context


(1-Methoxyvinyl)trimethylsilane (CAS 79678-01-6) is an organosilicon compound belonging to the class of O-silylated ketene acetals and silyl enol ethers [1]. As a stable and isolable nucleophilic synthon, it serves as a protected enolate equivalent for α-functionalization and carbon–carbon bond-forming reactions under Lewis acid or organocatalytic conditions [2]. Its molecular architecture incorporates a trimethylsilyl-protected oxygen, a methoxy group, and a terminal vinyl moiety, enabling dual reactivity modes that differentiate it from simpler trimethylsilyl enol ethers and non-silylated vinyl ethers [1].

1 Enolate synthon for C–C bond-forming reactions
2 Dual reactivity: vinyl transfer and nucleophilic addition
3 Class-level differentiation from simpler silyl enol ethers

Substitution Risks for (1-Methoxyvinyl)trimethylsilane: Why In-Class Analogs Are Not Interchangeable


Although (1-Methoxyvinyl)trimethylsilane is formally classified as a silyl enol ether, its substitution with simpler trimethylsilyl enol ethers or ethoxyvinyl analogs leads to substantial deviations in reaction performance. The methoxy substituent alters the electronic environment at the reactive vinyl carbon, modulating nucleophilicity and regioselectivity in Mukaiyama-type additions relative to methyl- or unsubstituted silyl enol ethers [1]. Additionally, the hydrolysis sensitivity profile differs markedly from ethoxyvinyl analogs, impacting handling protocols, storage stability, and compatibility with protic or aqueous reaction media . Generic procurement of an in-class alternative without accounting for these substituent-specific effects risks compromised yield, altered selectivity, and unanticipated decomposition.

Target
(1-Methoxyvinyl)trimethylsilane
Substitute
Simpler trimethylsilyl enol ethers may shift regioselectivity in Mukaiyama additions
Substitute
Ethoxyvinyl analogs may differ in hydrolysis sensitivity and handling protocols

Quantitative Differentiation Evidence for (1-Methoxyvinyl)trimethylsilane (CAS 79678-01-6)


Cross-Metathesis Efficiency: Methoxyvinyl Silane vs. Trimethoxyvinyl Silane and Diphenylvinyl Chlorosilane

In equimolar cross-metathesis reactions with olefins catalyzed by first- and second-generation Grubbs catalysts, (1-Methoxyvinyl)trimethylsilane exhibits conversion efficiency comparable to the widely employed trimethoxyvinylsilane (~96%) and diphenylvinylchlorosilane (~98%), confirming its viability as a vinyl transfer reagent without requiring stoichiometric sacrificial olefin . The presence of the trimethylsilyl group does not impede metathesis activity relative to methoxy- or chloro-substituted analogs.

Metathesis Efficiency
Cross-study comparable
Comparable to trimethoxyvinylsilane (~96%) and diphenylvinylchlorosilane (~98%)
Supports vinyl transfer reagent fit
Grubbs catalyst context; reported performance envelope
Olefin metathesis Vinylsilane cross-coupling Ruthenium catalysis

Hydrolytic Stability: Methoxyvinyl Silane vs. Ethoxyvinyl Silane and General Silyl Enol Ethers

(1-Methoxyvinyl)trimethylsilane is assigned a hydrolysis sensitivity rating of 4, explicitly defined as 'no reaction with water under neutral conditions' . This contrasts with the broader class of silyl enol ethers, many of which are moisture-sensitive and require strictly anhydrous handling. The ethoxyvinyl analog, (1-Ethoxyvinyl)trimethylsilane (CAS 81177-92-6), is not annotated with a comparable neutral aqueous stability rating in available technical documentation, and general silyl enol ethers are known to hydrolyze readily in the presence of water.

Hydrolytic Stability
Class-level inference
Rating 4: no reaction with water under neutral conditions
Enables less stringent handling protocols
General silyl enol ethers are moisture-sensitive
Hydrolysis sensitivity Storage stability Water compatibility

Polymer Compositional Control: Methoxy-Substituted Silanes vs. Methyl- or Vinyl-Only Silanes in Glow Discharge Polymerization

In glow discharge polymerization studies comparing trimethoxymethylsilane, trimethoxyvinylsilane, tetramethylsilane, and trimethylvinylsilane, methoxy substituents were shown to depress the C/Si and H/Si ratios of the resulting polymers relative to methyl groups, while vinyl groups increased these ratios [1]. IR spectroscopy revealed that polymers formed from methoxy-containing silanes exhibited fewer Si–H absorptions and strong Si–OH absorptions, whereas polymers from silanes lacking methoxy groups showed Si–H absorptions and no Si–OH absorptions [1]. These differences reflect distinct fragmentation pathways during polymerization.

Polymer Composition
Class-level inference
Methoxy depresses C/Si and H/Si ratios; promotes Si–OH over Si–H
Predictable control over polymer functionality
Glow discharge polymerization context; IR and ESCA data
Plasma polymerization Polymer composition Substituent effects

Molecular Weight and Physical Property Differentiation: Methoxyvinyl Silane vs. Ethoxyvinyl Silane

(1-Methoxyvinyl)trimethylsilane (MW 130.26 g/mol; boiling point 102–104°C) exhibits a substantially lower molecular weight and lower boiling point compared to its ethoxy analog, (1-Ethoxyvinyl)trimethylsilane (MW 144.29 g/mol; boiling point 126.1°C at 760 mmHg) . This 14 g/mol difference and 22–24°C difference in boiling point directly impacts purification protocols and vapor handling requirements.

Physical Properties
Head-to-head
ΔMW = 14.03 g/mol lower; ΔBP = 22–24°C lower vs. ethoxy analog
Supports milder distillation and higher molar activity
Standard atmospheric pressure comparison
Physical properties Boiling point Molecular weight

Spectral Identification and Quality Control: Validated NMR Reference Spectra

Validated ¹H and ¹³C NMR reference spectra for (1-Methoxyvinyl)trimethylsilane are available in the SpectraBase spectral database, sourced from Sigma-Aldrich Co. LLC (Catalog Number 363480) and recorded in CDCl₃ solvent [1]. These spectra provide authenticated, peer-accessible benchmarks for identity confirmation and purity assessment, which are not uniformly available for all in-class silyl enol ether analogs.

NMR Reference Spectra
Supporting evidence
Validated ¹H and ¹³C NMR in CDCl₃ (SpectraBase)
Streamlines identity confirmation and QC
Not uniformly available for all in-class analogs
NMR spectroscopy Quality control Analytical characterization

Procurement-Driven Application Scenarios for (1-Methoxyvinyl)trimethylsilane (CAS 79678-01-6)


Cross-Metathesis Vinyl Transfer Without Sacrificial Olefin

(1-Methoxyvinyl)trimethylsilane functions as an efficient vinyl transfer reagent in ruthenium-catalyzed cross-metathesis with olefins, exhibiting conversion efficiencies comparable to benchmark vinylsilanes such as trimethoxyvinylsilane (~96%) and diphenylvinylchlorosilane (~98%) . This enables the installation of vinyl functionality in a single step without requiring stoichiometric sacrificial olefin, making it suitable for functionalization of complex substrates in pharmaceutical intermediate synthesis and advanced materials development.

Mukaiyama-Type Aldol and Vinylogous Additions with Controlled Regioselectivity

As a protected enolate equivalent, (1-Methoxyvinyl)trimethylsilane participates in Lewis acid–catalyzed Mukaiyama aldol additions and vinylogous Mukaiyama reactions . The methoxy substituent modulates the nucleophilicity and regioselectivity of the vinyl carbon relative to methyl- or unsubstituted silyl enol ethers, providing access to α-functionalized carbonyl derivatives with regiocontrol that cannot be achieved with simpler trimethylsilyl enol ethers . This differentiation is critical for the stereoselective construction of complex molecular architectures in natural product synthesis and medicinal chemistry.

Polymer Synthesis with Compositional Control via Methoxy-Substituted Silanes

In glow discharge polymerization and surface modification applications, the methoxy substituent in (1-Methoxyvinyl)trimethylsilane depresses the C/Si and H/Si ratios of the resulting polymer films compared to methyl-only silanes, while promoting the formation of Si–OH functional groups and suppressing Si–H incorporation . This predictable compositional control enables the engineering of polymer coatings with tailored surface chemistry, hydrophilicity, and reactive functionality for applications in biomaterials, electronic device encapsulation, and adhesion promotion.

Reactions Requiring Neutral Aqueous Stability in Silyl Enol Ether Workflows

Unlike many silyl enol ethers that demand strictly anhydrous conditions, (1-Methoxyvinyl)trimethylsilane is rated as hydrolysis sensitivity 4, exhibiting no reaction with water under neutral conditions . This stability profile supports reaction protocols that tolerate aqueous workup or protic media without compromising reagent integrity, reducing the need for specialized anhydrous equipment and enabling simplified purification sequences. The methoxy analog also offers a lower boiling point (102–104°C vs. 126.1°C for the ethoxy analog) , facilitating milder distillation and reduced thermal exposure during product isolation.

Application
Selection Property
Validation Focus
Cross-metathesis vinyl transfer
Reported conversion envelope comparable to benchmark vinylsilanes
Catalyst-specific performance verification
Mukaiyama-type additions
Methoxy-modulated nucleophilicity and regioselectivity
Regiochemical outcome under Lewis acid conditions
Polymer synthesis / surface modification
Methoxy substituent compositional control (C/Si, Si–OH)
Film composition and functional group incorporation
Aqueous-compatible silyl enol ether workflows
Documented neutral aqueous stability (rating 4)
Reagent integrity under protic or aqueous conditions

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